

Aureonitol: A Fungal-Derived Tetrahydrofuran with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aureonitol

Cat. No.: B1264973

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aureonitol is a naturally occurring tetrahydrofuran derivative produced by various species of fungi, most notably belonging to the genus *Chaetomium*.^{[1][2]} First isolated in 1979, this secondary metabolite has garnered significant interest within the scientific community due to its potent biological activities, particularly its efficacy as an antiviral and anti-inflammatory agent. This technical guide provides a comprehensive overview of **aureonitol**, detailing its chemical properties, biosynthesis, and mechanisms of action. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and development.

Chemical Properties and Structure

Aureonitol is characterized by a central tetrahydrofuran ring. The precise stereochemistry of naturally occurring (-)-**aureonitol** has been confirmed through total synthesis as (2S,3R,4S).^{[2][3][4]}

Table 1: Chemical and Physical Properties of **Aureonitol**

Property	Value	Reference
Molecular Formula	C13H18O2	
Molecular Weight	206.28 g/mol	
IUPAC Name	(2S,3R,4S)-2-[(1E)-buta-1,3-dien-1-yl]-4-[(1E,3E)-penta-1,3-dien-1-yl]oxolan-3-ol	
PubChem CID	25064137	

Fungal Origin and Isolation

Aureonitol is a prominent secondary metabolite produced by fungi of the genus *Chaetomium*, including species such as *Chaetomium cochliodes*, *Chaetomium globosum*, and *Chaetomium coarctatum*. These fungi are commonly found in soil and on cellulose-containing materials.

Isolation and Purification Protocol

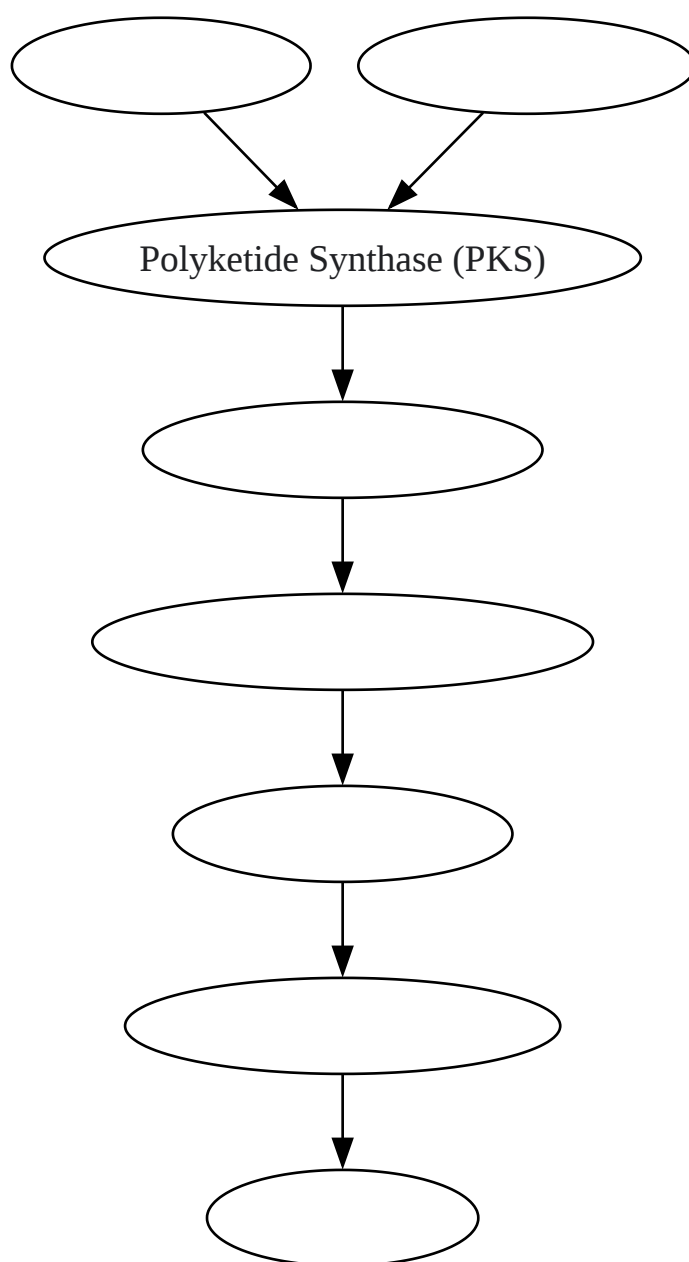
While specific, detailed protocols for the extraction and purification of **aureonitol** can vary between laboratories, a general methodology can be outlined based on standard practices for isolating fungal secondary metabolites.

- **Fungal Culture:** *Chaetomium* species are cultured in a suitable liquid or solid medium.
- **Extraction:** The fungal mycelium and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites.
- **Chromatographic Separation:** The crude extract is then subjected to various chromatographic techniques to purify **aureonitol**. This typically involves a combination of silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.
- **Structural Elucidation:** The structure of the isolated **aureonitol** is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis

The biosynthesis of **aureonitol** in *Chaetomium* species is proposed to follow a polyketide pathway. While the complete enzymatic machinery and genetic regulation are still under investigation, a putative biosynthetic pathway has been suggested. Interestingly, studies have shown that **aureonitol** itself can act as a transcriptional regulator for the biosynthesis of other secondary metabolites in *Chaetomium globosum*.

Proposed Biosynthetic Pathway



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Biological Activities

Aureonitol has demonstrated significant therapeutic potential, primarily as an antiviral and anti-neuroinflammatory agent.

Anti-influenza Activity

Aureonitol exhibits potent inhibitory activity against both influenza A and B viruses.

The primary anti-influenza mechanism of **aureonitol** involves the targeting of the viral surface glycoprotein, hemagglutinin (HA). By binding to the sialic acid-binding site on hemagglutinin, **aureonitol** effectively blocks the attachment of the virus to host cells, thereby inhibiting a crucial early step in the viral life cycle. This mechanism of action is distinct from that of neuraminidase inhibitors, a major class of current anti-influenza drugs.

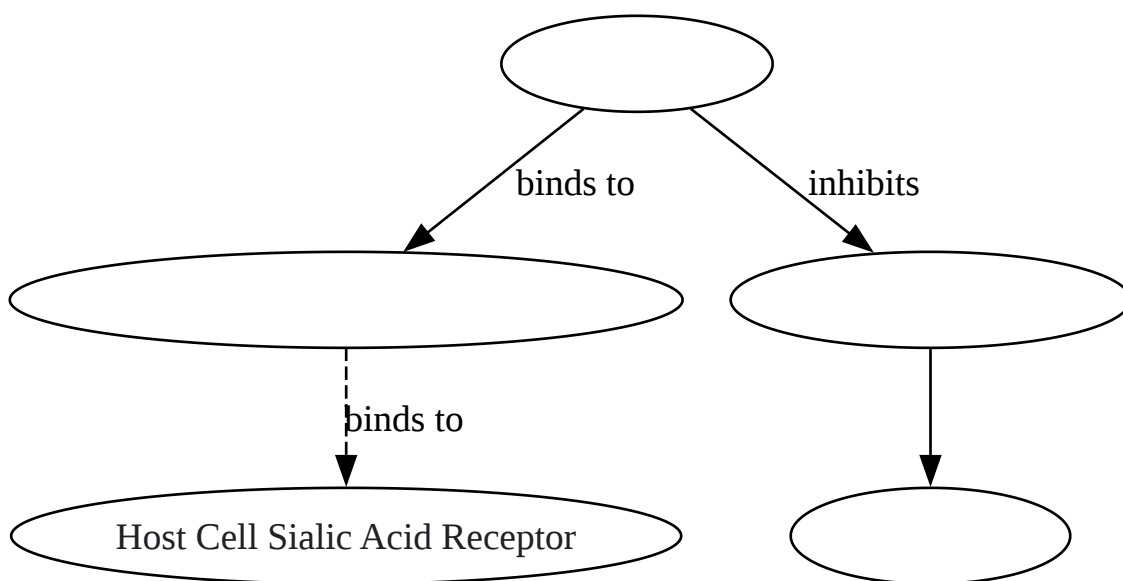
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Table 2: In Vitro Anti-influenza Activity of **Aureonitol**

Virus Strain	EC50 (nM)	CC50 (μM)	Selectivity Index (SI)	Reference
Influenza A(H3N2)	100	1426	14260	

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.

The HAI assay is a standard method to assess the ability of a compound to inhibit the agglutination of red blood cells by the influenza virus.

- Virus Preparation: A standardized amount of influenza virus is used.
- Compound Dilution: Serial dilutions of **aureonitol** are prepared.
- Incubation: The diluted **aureonitol** is incubated with the virus.
- Addition of Red Blood Cells: A suspension of red blood cells (e.g., chicken or turkey) is added to the mixture.
- Observation: The plate is observed for hemagglutination. Inhibition is indicated by the formation of a red blood cell "button" at the bottom of the well.

This assay determines the concentration of **aureonitol** that is toxic to host cells.

- Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are seeded in a 96-well plate.
- Compound Treatment: The cells are treated with serial dilutions of **aureonitol**.
- Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. The absorbance is read using a plate reader.
- Data Analysis: The CC50 value is calculated from the dose-response curve.

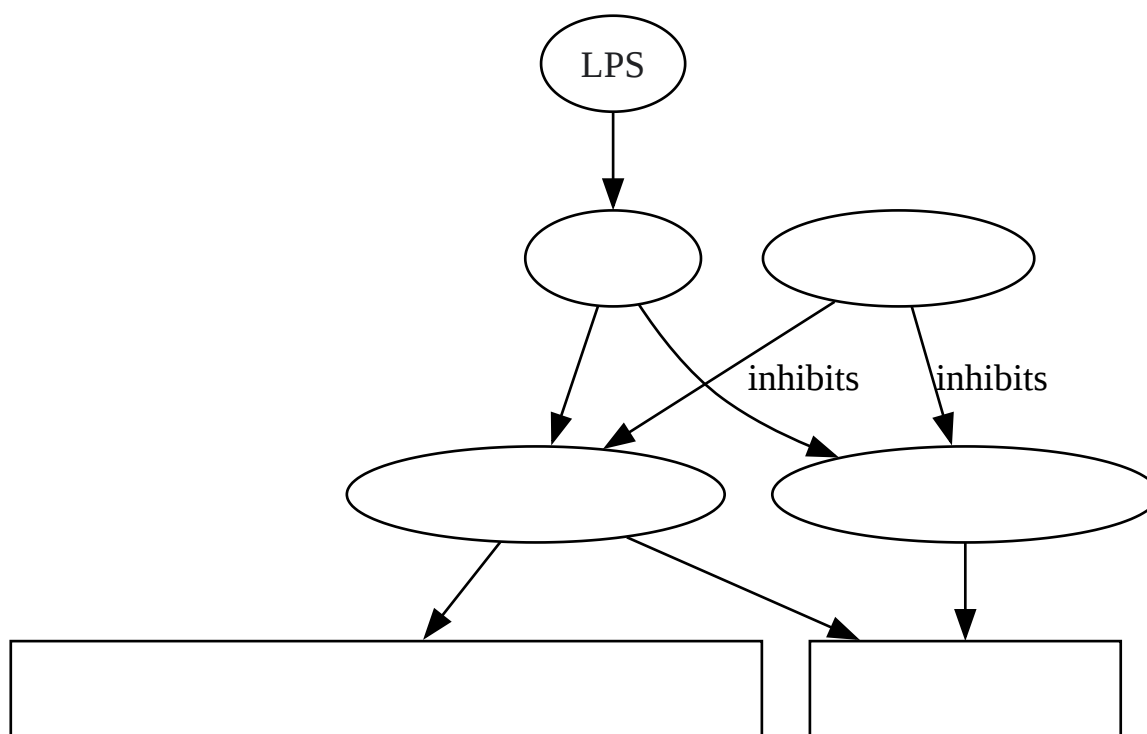
This assay directly measures the ability of **aureonitol** to block the attachment of the virus to host cells.

- Cell Preparation: A monolayer of host cells is prepared.
- Treatment: The cells are pre-treated with **aureonitol**, or the virus is pre-treated with **aureonitol**, or both are treated simultaneously.
- Infection: The cells are then infected with the influenza virus.
- Washing: After an incubation period to allow for adsorption, the cells are washed to remove any unbound virus.
- Quantification: The amount of virus that has adsorbed to the cells is quantified, for example, by measuring viral RNA using RT-qPCR.

Anti-Neuroinflammatory Activity

Recent studies have revealed that **aureonitol** and its analogues possess anti-neuroinflammatory properties. This activity is attributed to the attenuation of the production of inflammatory mediators in microglial cells.

The anti-neuroinflammatory effects of **aureonitol** are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF- κ B and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, **aureonitol** can reduce the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).



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Quantitative data on the anti-neuroinflammatory activity of **aureonitol** is an active area of research.

The Griess assay is commonly used to measure the production of nitric oxide (NO) by activated macrophages or microglial cells.

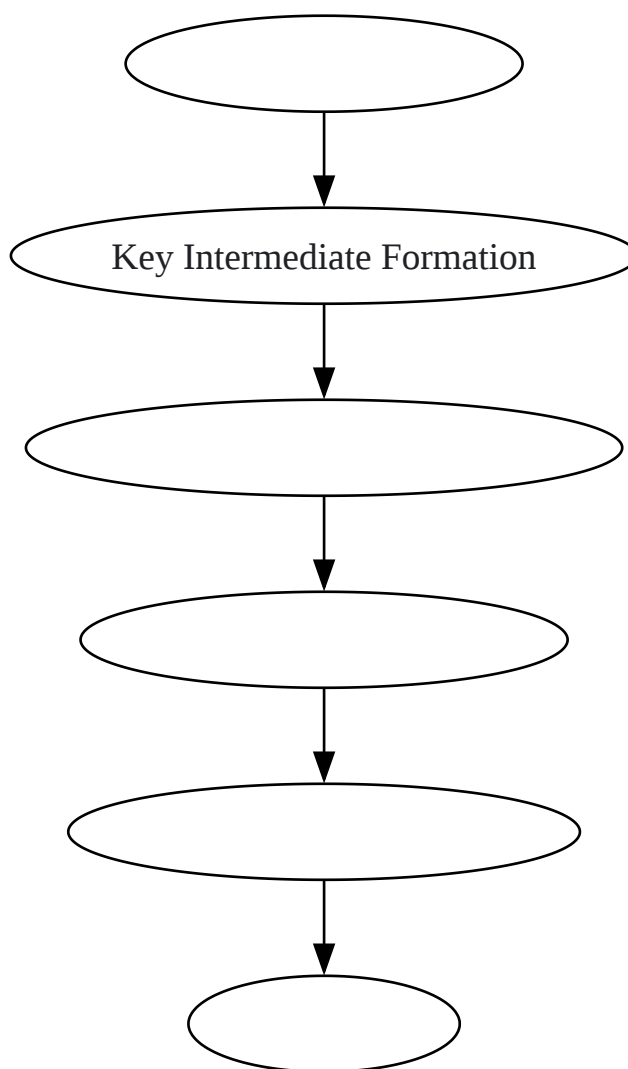
- Cell Culture: Macrophage or microglial cells (e.g., RAW 264.7) are cultured in a 96-well plate.
- Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of **aureonitol**.
- Incubation: The cells are incubated for a set period to allow for NO production.
- Griess Reaction: The cell culture supernatant is collected and mixed with the Griess reagent.
- Quantification: The absorbance is measured at 540-570 nm, and the concentration of nitrite (a stable product of NO) is determined from a standard curve.

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the levels of specific pro-inflammatory cytokines.

- **Cell Culture and Treatment:** Similar to the nitric oxide assay, cells are stimulated with an inflammatory agent in the presence or absence of **aureonitol**.
- **Supernatant Collection:** The cell culture supernatant is collected.
- **ELISA:** The supernatant is analyzed using a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF- α , IL-6).
- **Data Analysis:** The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve.

Total Synthesis

The total synthesis of (-)-**aureonitol** has been successfully achieved, confirming its relative and absolute stereochemistry. The synthetic route provides a means to produce **aureonitol** and its analogues for further biological evaluation.



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Conclusion and Future Directions

Aureonitol stands out as a promising natural product with significant therapeutic potential. Its well-defined anti-influenza activity, coupled with a distinct mechanism of action, makes it an attractive candidate for the development of new antiviral drugs. Furthermore, its emerging anti-neuroinflammatory properties suggest broader applications in treating inflammatory conditions.

Future research should focus on several key areas:

- Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective **aureonitol** analogues.

- **In Vivo Efficacy:** Evaluation of the in vivo efficacy and pharmacokinetic properties of **aureonitol** in animal models of influenza infection and neuroinflammation.
- **Biosynthetic Pathway Elucidation:** Detailed characterization of the enzymes and genes involved in the **aureonitol** biosynthetic pathway to enable metabolic engineering for enhanced production.
- **Clinical Translation:** Preclinical and clinical studies to assess the safety and efficacy of **aureonitol** in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of **aureonitol** and unlock its full therapeutic potential.

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- To cite this document: BenchChem. [Aureonitol: A Fungal-Derived Tetrahydrofuran with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264973#aureonitol-fungi-derived-natural-product]

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